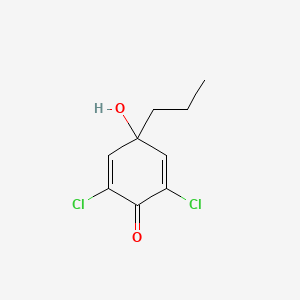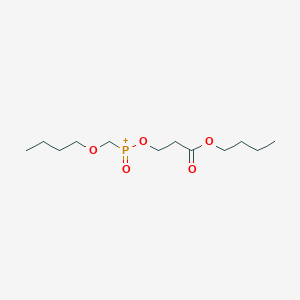
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium is a chemical compound known for its unique structure and properties It is a member of the oxophosphanium family, characterized by the presence of phosphorus, oxygen, and butoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium typically involves the reaction of butoxymethyl and 3-butoxy-3-oxopropoxy groups with a phosphorus-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce phosphine derivatives. Substitution reactions can result in a variety of functionalized compounds.
科学的研究の応用
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- (Butoxymethyl)(2-hydroxyethyl)dimethylazanium chloride
- (Butoxymethyl)(2-hydroxypropyl)dimethylazanium chloride
Uniqueness
(Butoxymethyl)(3-butoxy-3-oxopropoxy)oxophosphanium is unique due to its specific combination of butoxy and oxophosphanium groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
61388-24-7 |
|---|---|
分子式 |
C12H24O5P+ |
分子量 |
279.29 g/mol |
IUPAC名 |
butoxymethyl-(3-butoxy-3-oxopropoxy)-oxophosphanium |
InChI |
InChI=1S/C12H24O5P/c1-3-5-8-15-11-18(14)17-10-7-12(13)16-9-6-4-2/h3-11H2,1-2H3/q+1 |
InChIキー |
FEENPDOLJUCNFY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC[P+](=O)OCCC(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2-Dimethyl-1-[(3-nitrophenyl)sulfanyl]aziridine](/img/structure/B14591689.png)

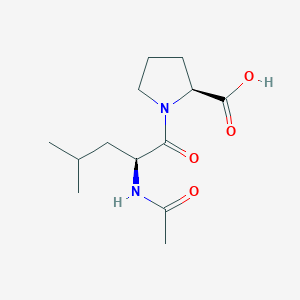
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)
![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
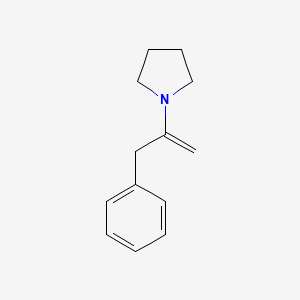
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
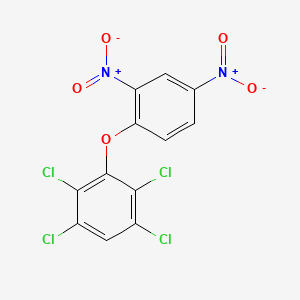
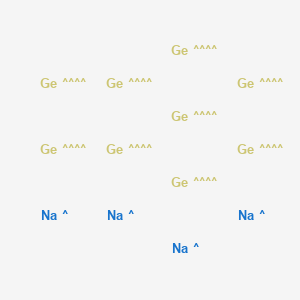
![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
